1-(4-Fluorobenzoyl)azepane

Description

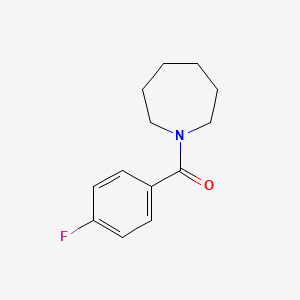

1-(4-Fluorobenzoyl)azepane is a seven-membered saturated heterocyclic compound featuring an azepane ring (C₆H₁₁N) substituted with a 4-fluorobenzoyl group. The benzoyl moiety introduces aromaticity and electron-withdrawing effects due to the fluorine atom, which can enhance metabolic stability and binding affinity in biological systems. Potential applications include serving as a building block for pharmaceuticals, such as cyclooxygenase-2 (COX-2) inhibitors, given the interest in fluorinated aromatic systems for drug design .

Properties

CAS No. |

326902-28-7 |

|---|---|

Molecular Formula |

C13H16FNO |

Molecular Weight |

221.27 g/mol |

IUPAC Name |

azepan-1-yl-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C13H16FNO/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |

InChI Key |

NVQGWWBCCMYSRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Fluorobenzoyl)azepane typically involves the reaction of azepane with 4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Industrial production methods for azepane derivatives often involve catalytic processes. For example, Pd/LA-catalyzed decarboxylation has been used to synthesize N-aryl azepane derivatives under mild conditions .

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)azepane can undergo various chemical reactions, including:

Substitution Reactions: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The azepane ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium salts.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorobenzoyl)azepane has several applications in scientific research:

Medicinal Chemistry: Azepane derivatives are known for their pharmacological properties, including their use as inhibitors, antidiabetics, and anticancer agents.

Material Science: Azepane-substituted compounds have been studied for their luminescent properties and potential use in responsive materials.

Synthetic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)azepane involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The azepane ring’s nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Fluorobenzoyl)azepane and related azepane derivatives:

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Fluorobenzoyl vs. Phenylbutanoyl: The 4-fluorobenzoyl group in this compound confers greater electronegativity and metabolic stability compared to the non-fluorinated, longer-chain phenylbutanoyl substituent in 1-(4-Phenylbutanoyl)azepane. This difference may enhance binding to hydrophobic enzyme pockets .

- Heteroaromatic Systems : Compounds like 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane exhibit distinct electronic profiles due to the pyrimidine ring, which can engage in hydrogen bonding and π-π stacking interactions, unlike the purely aromatic fluorobenzoyl group .

Ring Structure and Pharmacological Implications

- Azepane vs. Diazepane: The monocyclic azepane in this compound offers different conformational flexibility compared to the bicyclic 1,4-diazepane in 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane. Diazepanes often exhibit enhanced basicity and solubility due to the additional nitrogen atom .

- Comparison with Piperazine Derivatives: Neuroleptic compounds like 4′-Fluoro-4-(4-(2-pyridyl)-1-piperazinyl)butyrophenone (LD₅₀: 245 mg/kg in rats) highlight how ring size and substituent positioning influence toxicity and receptor selectivity .

Research Findings and Trends

- Fluorination Trends : Fluorinated azepane derivatives are prioritized in drug discovery for their improved bioavailability and resistance to oxidative metabolism .

- Safety Considerations: While 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone is labeled for laboratory use, substituent variations (e.g., bromo, chloro) in analogs like 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane necessitate tailored safety assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.